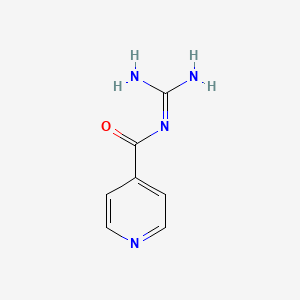

N-Carbamimidoylisonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Carbamimidoylisonicotinamide, also known as NCIN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. It has a molecular weight of 164.17 .

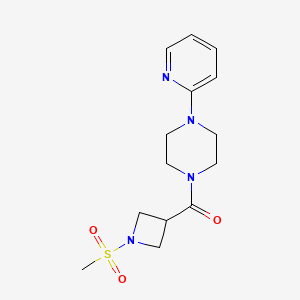

Molecular Structure Analysis

The this compound molecule contains a total of 20 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 guanidine derivative, 2 primary amines (aliphatic), and 1 Pyridine .Scientific Research Applications

Tooth Whitening Efficacy

N-Carbamimidoylisonicotinamide, as a form of carbamide peroxide, has been evaluated for its effectiveness in tooth bleaching treatments. Studies have demonstrated that various concentrations of carbamide peroxide lead to significant tooth color improvement, indicating its utility in dental cosmetic applications (Meireles et al., 2012).

Improvement in Lactation Performance and Nitrogen Utilization

Research on dairy cows has explored the benefits of dietary this compound (NCG) supplementation. It was found that NCG supplementation can enhance milk yield, milk protein content, and nitrogen utilization, potentially offering a strategy to improve lactation performance in dairy cows (Chacher et al., 2014).

Mitochondrial Function and Insulin Resistance

Studies have demonstrated that N-(1-carbamoyl-2-phenyl-ethyl) butyramide, a derivative of butyrate, can significantly improve mitochondrial function, efficiency, and dynamics in obese mice with insulin resistance. This suggests potential therapeutic applications for metabolic disorders (Mollica et al., 2017).

Enhancing Skeletal Muscle Protein Synthesis

Research in piglets has shown that oral supplementation of N-carbamylglutamate (NCG) can increase plasma arginine and somatotropin levels, leading to enhanced growth rate and muscle protein synthesis. This highlights its potential in nutritional strategies to promote growth in livestock (Frank et al., 2007).

Impact on Reproductive System Metabolism

Investigations into carbaryl, a carbamate pesticide, have revealed its effects on the metabolism of androgens in the prostate and liver of mice. This study provides insights into the metabolic interactions and potential implications of carbamate compounds in male reproductive health (Dieringer & Thomas, 1974).

Mechanism of Action

Target of Action

N-Carbamimidoylisonicotinamide is a derivative of nicotinamide, also known as niacinamide Given its structural similarity to nicotinamide, it may interact with similar targets, including enzymes involved in nad+ synthesis and dna repair .

Mode of Action

Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses .

Biochemical Pathways

This compound, being a derivative of nicotinamide, is likely involved in the NAD+ synthesis pathway . All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Pharmacokinetics

It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 0.37 , suggesting it may have good membrane permeability.

Result of Action

Given its structural similarity to nicotinamide, it may share similar effects, such as influencing dna repair and cellular stress responses .

properties

IUPAC Name |

N-(diaminomethylidene)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-7(9)11-6(12)5-1-3-10-4-2-5/h1-4H,(H4,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMIDSSYADDADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)

![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)

![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)

![6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544688.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2544689.png)